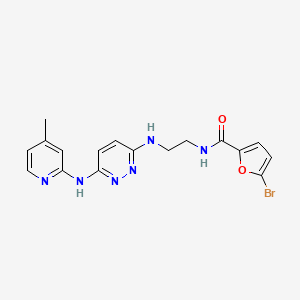

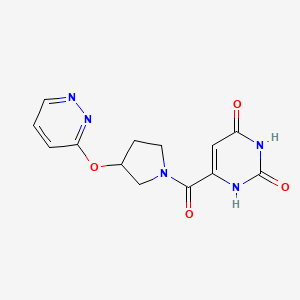

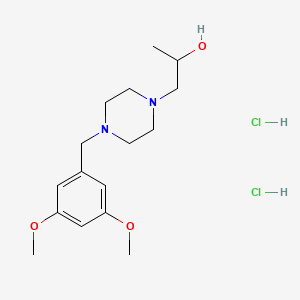

![molecular formula C12H11BrF2 B2594635 1-(Bromomethyl)-2,2-difluoro-3-phenylbicyclo[1.1.1]pentane CAS No. 2402831-33-6](/img/structure/B2594635.png)

1-(Bromomethyl)-2,2-difluoro-3-phenylbicyclo[1.1.1]pentane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Bicyclo[1.1.1]pentanes (BCPs) are a class of compounds that have been demonstrated to be bioisosteres of the phenyl ring . They have unique structural features and physicochemical profiles, making them valuable in medicinal and synthetic chemistry .

Molecular Structure Analysis

The molecular structure of BCP derivatives is unique, with a three-dimensional character and saturation . This structure contributes to their role as bioisosteres for aniline and its derivatives .

Chemical Reactions Analysis

The chemical reactions involving BCP derivatives often involve radical chemistry . For example, a continuous flow process has been developed to generate [1.1.1]propellane, which can be directly derivatized into various BCP species .

Wissenschaftliche Forschungsanwendungen

Synthesis and Reactivity

Synthesis and Solvolysis : Research demonstrates the synthesis of related bromobicyclo[1.1.1]pentanes and their behavior in solvolysis reactions, highlighting the unique reactivity of the bicyclo[1.1.1]pentane structure and its derivatives. These compounds undergo reactions faster than traditional substrates, such as t-butyl bromide, in certain conditions, offering insights into their solvolysis mechanisms and potential as intermediates in organic synthesis (Della & Taylor, 1990).

Formation of [1.1.1]Propellane : The interaction between t-butyllithium and 1-bromobicyclo[1.1.1]pentane leading to the formation of [1.1.1]propellane showcases the compound's ability to engage in unique chemical transformations, providing pathways to construct complex molecular structures (Della, Taylor, & Tsanaktsidis, 1990).

Bridgehead Reactivity : Investigations into the reactivity of the bicyclo[1.1.1]pentane ring system reveal that bridgehead interactions significantly influence the chemical behavior of these compounds. Studies on 3-halo-substituted bicyclo[1.1.1]pentane-1-carboxylic acids illustrate a wide range of reactivities, underscoring the impact of electronic effects and the potential for diverse synthetic applications (Adcock et al., 1999).

Aminoalkylation and Carboamination : The direct synthesis of 3-alkylbicyclo[1.1.1]pentan-1-amines from [1.1.1]propellane via aminoalkylation and the radical multicomponent carboamination of [1.1.1]propellane highlight innovative methods to functionalize and derive value from the bicyclo[1.1.1]pentane scaffold. These methodologies facilitate the incorporation of diverse functional groups, expanding the utility of these compounds in synthetic chemistry (Hughes et al., 2019); (Kanazawa, Maeda, & Uchiyama, 2017).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

The future research directions in the field of BCP derivatives involve the development of more practical and scalable synthetic approaches . Additionally, the exploration of new challenges and directions, such as the emergence of other rigid small ring hydrocarbons and heterocycles possessing unique substituent exit vectors, is also a promising area of research .

Eigenschaften

IUPAC Name |

1-(bromomethyl)-2,2-difluoro-3-phenylbicyclo[1.1.1]pentane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrF2/c13-8-10-6-11(7-10,12(10,14)15)9-4-2-1-3-5-9/h1-5H,6-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTZZLRXRSJKAJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2(CC1(C2(F)F)C3=CC=CC=C3)CBr |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrF2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

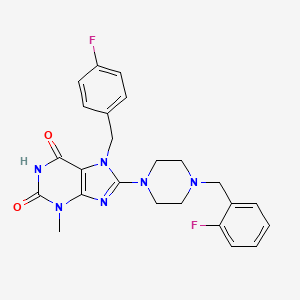

![2-[3-[(2,6-Difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2594553.png)

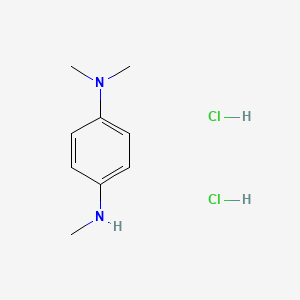

![N-cyclopentyl-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2594555.png)

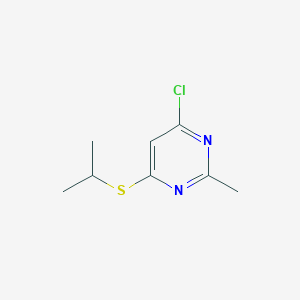

![Bis[4-(3-oxo-3-phenyl-1-propenyl)phenyl] pentanedioate](/img/structure/B2594558.png)

![N-butyl-4-oxo-6-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2594561.png)

![3-(1H-benzo[d]imidazol-1-yl)-N-(2-methoxyethyl)pyrrolidine-1-carboxamide](/img/structure/B2594574.png)